CYP1A1 Inhibition Kinetics: Neoquassin Exhibits Competitive vs. Quassin's Partial Competitive Mechanism
Neoquassin and quassin both inhibit CYP1A1, but with different kinetic mechanisms. Neoquassin displays competitive inhibition with a Ki of 11.3 ± 0.9 µM, while quassin shows partial competitive inhibition with a Ki of 10.8 ± 1.6 µM [1]. This indicates a difference in binding modality at the enzyme's active site.
| Evidence Dimension | CYP1A1 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 11.3 ± 0.9 µM (competitive inhibition) |
| Comparator Or Baseline | Quassin: Ki = 10.8 ± 1.6 µM (partial competitive inhibition) |
| Quantified Difference | Different inhibition mechanisms; Ki values are similar but not identical. |
| Conditions | Heterologously expressed CYP1A1 microsomes |
Why This Matters
The distinct inhibition mechanism (competitive vs. partial competitive) may lead to different in vivo effects on drug metabolism and chemoprotection strategies.
- [1] Mario Shields et al. Inhibition of CYP1A1 by Quassinoids found in Picrasma excelsa. Planta Medica. 2009 Feb;75(2):137-41. DOI: 10.1055/s-0028-1088350. View Source
